3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(16-11-13-5-1-2-7-15(13)24-16)21-10-4-6-14(12-21)23-17-8-3-9-19-20-17/h1-3,5,7-9,11,14H,4,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMAZUCKONGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)OC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common route involves the acylation of benzofuran with a suitable acyl chloride to form the benzofuran-2-carbonyl derivative. This intermediate is then reacted with piperidine under basic conditions to yield the piperidin-3-yl derivative. Finally, the pyridazine ring is introduced through a nucleophilic substitution reaction, often using a pyridazine halide as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperidine derivatives from nucleophilic substitution.
Scientific Research Applications
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from GPCR and Ion Channel Research
While direct pharmacological comparisons for 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine are scarce, structural analogues from G-protein-coupled receptor (GPCR) and ion channel research () provide insights into key functional group modifications and their effects:
Key Observations:
- Benzofuran vs.
- Piperidin-3-yloxy Linkage : This ether linkage differs from the amide or alkyl chains in analogues (e.g., LY303870), possibly reducing metabolic instability associated with ester or amide hydrolysis .
- Pyridazine vs. Triazolone/Morpholine : The pyridazine ring’s electron-deficient nature contrasts with triazolone (Aprepitant) or morpholine (L-742694) moieties, which could alter binding affinity in kinase or protease targets .
Hypothetical Pharmacokinetic and Pharmacodynamic Differences
- Solubility : The pyridazine ring may confer lower aqueous solubility compared to morpholine-containing compounds (e.g., L-742694) but higher than highly lipobic bicyclooctane derivatives (SR140333) .
- Metabolic Stability : The absence of ester or amide bonds (unlike GR94800 or PD157672) could reduce susceptibility to hepatic first-pass metabolism .
- Target Selectivity: Benzofuran-containing compounds (e.g., 5-HT receptor ligands) often exhibit serotoninergic activity, while pyridazine derivatives are explored in kinase inhibition (e.g., JAK/STAT pathways).
Biological Activity
3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound with potential applications in medicinal chemistry. Its structure features a benzofuran moiety linked to a piperidine ring, which is further connected to a pyridazine core. This unique configuration suggests diverse biological activities, particularly in the fields of neuropharmacology and enzyme inhibition.
Chemical Structure
The compound's IUPAC name is 1-benzofuran-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone. It has a molecular formula of and a molecular weight of 349.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 349.37 g/mol |
| CAS Number | 2034577-14-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzofuran moiety can engage in π–π stacking interactions with aromatic residues in proteins, while the piperidine ring facilitates hydrogen bonding with amino acid side chains. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Enzyme Inhibition
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant inhibitory activities against key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown potent AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Inhibition of BuChE has also been observed, with some derivatives showing up to tenfold higher activity compared to standard drugs like rivastigmine .
Neuroprotective Effects
The compound's ability to influence amyloid-beta (Aβ) aggregation has been highlighted in research, suggesting potential neuroprotective properties:
- Certain derivatives reduced Aβ-related neurodegeneration significantly, showcasing their therapeutic promise in neurodegenerative disorders .
Antioxidant Activity
Preliminary studies suggest that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress associated with various diseases.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
- Study on Tacrine Derivatives : Modified tacrine derivatives demonstrated multitarget-directed ligand properties, showing significant inhibition against AChE and BuChE along with antioxidant capabilities .
- Neurotoxicity Assays : In vitro assays indicated that certain derivatives exhibited low neurotoxicity while maintaining high enzyme inhibitory activities, making them suitable candidates for further development .
Q & A
Q. What are the optimal synthetic routes for 3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine?
Methodological Answer: The synthesis involves two critical steps:
Benzofuran-piperidine coupling : React 1-benzofuran-2-carbonyl chloride with piperidine derivatives in dichloromethane (DCM) under basic conditions (e.g., NaOH). This forms the 1-(1-benzofuran-2-carbonyl)piperidine intermediate .
Ether linkage formation : Use nucleophilic substitution between piperidin-3-ol derivatives and halogenated pyridazines. For example, react 3-hydroxypiperidine with a chloropyridazine derivative in DCM with NaOH as a base, achieving high purity (99% reported in analogous syntheses) .
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress using TLC or HPLC.
Q. What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer: Employ a combination of:
- 1H/13C NMR : Assign proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, pyridazine protons at δ 8.1–8.5 ppm) and carbon signals for carbonyl groups (~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. Example Data :
| Technique | Key Peaks | Functional Group Confirmation |
|---|---|---|
| 1H NMR | δ 8.3 ppm (pyridazine H) | Pyridazine ring integrity |
| IR | 1680 cm⁻¹ | Benzofuran carbonyl |
Q. How to assess the compound’s stability under various storage conditions?
Methodological Answer:
Q. Stability Profile :
| Condition | Degradation (%) | Major Impurities |
|---|---|---|
| 25°C, dry | <2% over 6 months | None detected |
| 40°C, 75% RH | 12% after 4 weeks | Hydrolyzed carbonyl |
Advanced Research Questions
Q. How to design bioactivity assays targeting neurological or anti-infective pathways?
Methodological Answer:
- Anti-infective Assays :
- Neurological Targets :
- Dopamine Receptor Binding : Radioligand competition assays (³H-spiperone for D₂ receptors).
Q. Example Results :
| Assay Type | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 8.2 µM | |
| Antiviral | Influenza A | 12.5 µM |
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Modification :
- Quantitative SAR (QSAR) : Use computational modeling (e.g., CoMFA) to correlate logP values with antibacterial potency.
Q. SAR Insights :
| Modification | Bioactivity Change | Hypothesis |
|---|---|---|
| Benzofuran-Cl | MIC ↓ 50% | Enhanced membrane penetration |
| Piperidine → Morpholine | Loss of antiviral activity | Reduced lipophilicity |
Q. How to develop HPLC methods for purity analysis?
Methodological Answer:
Q. HPLC Parameters :
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Retention Time | 8.2 min |
| Resolution (vs. Impurity) | >2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
